molecular formula C11H16ClN3O4S B2748228 1-(4-Nitrobenzenesulfonyl)piperidin-3-amine CAS No. 1808327-77-6

1-(4-Nitrobenzenesulfonyl)piperidin-3-amine

Cat. No.: B2748228
CAS No.: 1808327-77-6
M. Wt: 321.78
InChI Key: YEGYVFCJJTUMNF-UHFFFAOYSA-N
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Description

“1-(4-Nitrobenzenesulfonyl)piperidin-3-amine” is a chemical compound with the molecular weight of 387.46 . It is also known as 1-((4-nitrophenyl)sulfonyl)-3-(piperidin-4-yl)indoline .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “this compound”, has been a subject of interest in recent scientific literature . A variety of methods have been developed for the N-heterocyclization of primary amines with diols . These methods have been used to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C19H21N3O4S/c23-22(24)15-5-7-16(8-6-15)27(25,26)21-13-18(14-9-11-20-12-10-14)17-3-1-2-4-19(17)21/h1-8,14,18,20H,9-13H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 387.46 . The compound is solid in its physical form .

Safety and Hazards

The safety information for “1-(4-Nitrobenzenesulfonyl)piperidin-3-amine” includes hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c12-9-2-1-7-13(8-9)19(17,18)11-5-3-10(4-6-11)14(15)16/h3-6,9H,1-2,7-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHCGGKABZBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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